![molecular formula C12H11NO B3269493 2-Amino-1-(naphthalen-1-yl)ethan-1-one CAS No. 51127-69-6](/img/structure/B3269493.png)
2-Amino-1-(naphthalen-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(naphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring an amino group and a ketone group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(naphthalen-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-Amino-1-(naphthalen-1-yl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-1-(naphthalen-1-yl)ethan-1-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects in treating conditions such as:
- Antidepressants : Research indicates that analogs of this compound may exhibit antidepressant properties through modulation of neurotransmitter systems.
- Antidiabetic Agents : Compounds derived from 2-amino naphthalene structures have shown promising anti-diabetic activity, potentially acting on metabolic pathways involved in glucose regulation .
Studies have revealed that this compound interacts with biological macromolecules, suggesting its potential role in drug design:
- Binding Affinity : The compound exhibits significant binding affinity towards proteins involved in neurotransmission and cell signaling, indicating its potential as a scaffold for drug development.
Synthetic Applications
The compound is utilized in various synthetic strategies due to its versatile reactivity:
Synthesis of Complex Molecules
It acts as a building block in the synthesis of more complex organic molecules, including other naphthalene derivatives and heterocycles. For example, it can participate in one-pot reactions leading to the formation of multiple products with varied biological activities .
Mechanistic Studies
Research involving molecular docking studies has demonstrated that derivatives of this compound can effectively bind to target proteins, showcasing their potential for further pharmacological exploration .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of naphthalene derivatives using behavioral models. The results indicated that certain derivatives exhibited significant reductions in depressive-like behaviors, suggesting their potential for therapeutic use .
Case Study 2: Antidiabetic Activity
Another research focused on synthesizing new derivatives based on this compound, which were evaluated for their antidiabetic properties. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Mechanism of Action
The mechanism of action of 2-Amino-1-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(naphthalen-2-yl)ethan-1-one
- 2-Amino-1-(naphthalen-1-yl)ethanol
- 1-(Naphthalen-2-yl)ethan-1-one
Uniqueness
2-Amino-1-(naphthalen-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-1-(naphthalen-1-yl)ethan-1-one, also known as naphthylamine derivative, is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, while also providing insights into its mechanism of action and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , featuring an amino group attached to a naphthalene ring and an ethanone functional group. This unique structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets such as enzymes and receptors.
- π-π Interactions : The naphthalene ring participates in π-π stacking interactions, which can modulate the activity of proteins involved in signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain analogs demonstrated effective inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has been reported to induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound's derivatives have shown significant antiproliferative effects with IC50 values ranging from 0.62 to 58.01 µM against different cancer cell lines .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 3.14 - 58.01 | Induces apoptosis and cell cycle arrest |
Derivative A | T-47D (Breast Cancer) | 4.92 | EGFR inhibition |
Derivative B | MDA-MB-231 | 0.62 | Apoptosis induction |
Neuropharmacological Effects
Some studies have linked the compound to antidepressant activity through enhanced serotonin uptake inhibition. This suggests it may interact with neurotransmitter systems, potentially leading to therapeutic applications in mood disorders .
Case Studies
A notable study investigated the synthesis of various derivatives of this compound and their biological activities. The study found that specific modifications to the naphthalene ring significantly enhanced anticancer efficacy while reducing cytotoxicity in non-target cells .
Comparison with Similar Compounds
The biological profile of this compound can be contrasted with other naphthalene derivatives:
Table 2: Comparison of Biological Activities
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
2-Amino-naphthalene | C10H9N | Moderate | Low |
2-Acetonaphthone | C12H10O | Low | Moderate |
This compound | C12H11N | High | Moderate |
Properties
IUPAC Name |
2-amino-1-naphthalen-1-ylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBKBAFLJNPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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